2-(cyclopentylthio)-N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)acetamide
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Description
2-(cyclopentylthio)-N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C18H24N4O3S and its molecular weight is 376.48. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
The compound of interest has not been directly studied; however, there's substantial research on related chemical structures which might offer insights into potential applications in scientific research. For example, derivatives of furan compounds, such as those involving cyclohepta[b]furan-2-ones, have been explored for the formation of azulene derivatives, showcasing the versatility of furan-based compounds in synthesizing complex chemical structures (Nozoe, Takase, Nakazawa, & Fukuda, 1971). Additionally, furan and triazole rings, similar to those in the compound of interest, have been incorporated in the synthesis of compounds with anticancer activity, highlighting their potential in medicinal chemistry (Horishny, Arshad, & Matiychuk, 2021).
Potential Applications in Drug Development
The structural features of the compound, specifically the inclusion of furan and triazole rings, suggest potential applications in drug development. Compounds with similar structures have been investigated for their anticancer properties, indicating that derivatives might also hold therapeutic potential. For example, studies have shown that 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-phenylthiazolidin-2-ylidene)acetamide derivatives exhibit cytotoxic effects against leukemia cell lines, pointing to the possibility of exploring similar compounds for antileukemic therapies (Horishny, Arshad, & Matiychuk, 2021).
Chemical Synthesis and Modification
The chemical synthesis and modification of compounds containing triazole and furan units have been a focus of research, indicating the versatility and reactivity of these moieties. For instance, the synthesis of novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives from 2-cyano-N-(thiazol-2-yl) acetamide showcases the broad range of chemical transformations possible with these structures (Albratty, El-Sharkawy, & Alam, 2017). This demonstrates the compound's potential as a precursor for various synthetic pathways in organic chemistry and drug design.
Insights into Mechanisms of Action
While the direct applications of 2-(cyclopentylthio)-N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)acetamide in scientific research are not documented, the study of related compounds provides valuable insights into the mechanisms of action of furan and triazole derivatives. For example, the investigation of N-(5-(Substitutedphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4H-1,2,4-triazol-4-amine derivatives from 4-Amino-4H-1,2,4-triazole highlights the synthetic potential and biological activity of compounds with similar structural features, suggesting avenues for future research into their pharmacological properties (Panchal & Patel, 2011).
Properties
IUPAC Name |
2-cyclopentylsulfanyl-N-[2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-1,2,4-triazol-1-yl]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3S/c23-16(12-26-14-4-1-2-5-14)19-9-10-21-18(24)22(13-7-8-13)17(20-21)15-6-3-11-25-15/h3,6,11,13-14H,1-2,4-5,7-10,12H2,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMGUPWCAFDTOGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)NCCN2C(=O)N(C(=N2)C3=CC=CO3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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